molecular formula C9H10N2O6S B2938142 Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate CAS No. 1774901-38-0

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate

Cat. No.: B2938142
CAS No.: 1774901-38-0
M. Wt: 274.25
InChI Key: KBFXFKYEFMJPQN-UHFFFAOYSA-N
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Description

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate is an organic compound that belongs to the class of sulfonyl esters It features a nitropyridine moiety attached to a sulfonyl group, which is further connected to an ethyl acetate group

Scientific Research Applications

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate typically involves the reaction of 3-nitropyridine-2-sulfonyl chloride with ethyl acetate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine, which act as catalysts and help in the formation of the sulfonyl ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of ethyl [(3-aminopyridin-2-yl)sulfonyl]acetate.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used, such as ethyl [(3-alkylaminopyridin-2-yl)sulfonyl]acetate.

Mechanism of Action

The mechanism of action of ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate can be compared with similar compounds such as ethyl 2-(3-nitropyridin-2-yl)acetate and other nitropyridine derivatives. These compounds share similar structural features but may differ in their reactivity and applications. The presence of the sulfonyl group in this compound provides unique reactivity and potential for further functionalization, making it distinct from other nitropyridine derivatives.

List of Similar Compounds

  • Ethyl 2-(3-nitropyridin-2-yl)acetate
  • 3-Nitropyridine-2-sulfonyl chloride
  • Ethyl [(3-aminopyridin-2-yl)sulfonyl]acetate

Properties

IUPAC Name

ethyl 2-(3-nitropyridin-2-yl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c1-2-17-8(12)6-18(15,16)9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFXFKYEFMJPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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